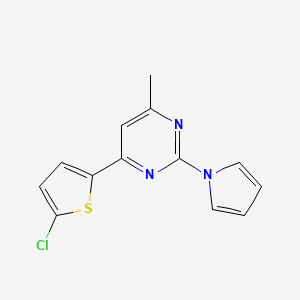
4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl group, a methyl group, and a pyrrole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 6-methyl-2-(1H-pyrrol-1-yl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted thienyl derivatives.
科学的研究の応用
4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
- 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-imidazol-1-yl)pyrimidine
Uniqueness
4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
生物活性
4-(5-Chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C13H10ClN3S
- Molecular Weight : 275.76 g/mol
- CAS Number : 860788-70-1
Synthesis
The synthesis of this compound generally involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 6-methyl-2-(1H-pyrrol-1-yl)pyrimidine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures . This method is typically optimized for yield and purity, often employing additional purification steps like recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various Gram-positive pathogens and fungi . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest that it may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, certain analogues demonstrated enhanced activity against A549 human pulmonary cancer cells .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to downstream effects influencing cell signaling pathways associated with inflammation and cancer progression .
Case Studies
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine | Moderate antimicrobial activity | Different substitution pattern leading to varied reactivity |
| 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-imidazol-1-yl)pyrimidine | Enhanced anticancer properties | Imidazole ring may confer different pharmacodynamics |
特性
IUPAC Name |
4-(5-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVVDUHDDFSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














